4-(Bicyclo[1.1.1]pentan-1-yl)phenol
Overview
Description
4-(Bicyclo[1.1.1]pentan-1-yl)phenol is an organic compound characterized by the presence of a bicyclo[1.1.1]pentane moiety attached to a phenol group. This compound is notable for its unique structural features, which include a highly strained bicyclic ring system. The molecular formula of this compound is C11H12O, and it has a molecular weight of 160.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol typically involves the reaction of 4-bromophenol with bicyclo[1.1.1]pentane-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Bicyclo[1.1.1]pentan-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding cyclohexanol derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted phenol derivatives depending on the reagents used.
Scientific Research Applications
4-(Bicyclo[1.1.1]pentan-1-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. The bicyclo[1.1.1]pentane moiety imparts rigidity to the molecule, affecting its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Bicyclo[1.1.1]pentan-1-yl)aniline: Similar structure but with an amine group instead of a phenol group.
4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.
4-(Bicyclo[1.1.1]pentan-1-yl)benzaldehyde: Features an aldehyde group in place of the phenol group.
Uniqueness
4-(Bicyclo[1.1.1]pentan-1-yl)phenol is unique due to its combination of a highly strained bicyclic ring system and a phenol group. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-(1-bicyclo[1.1.1]pentanyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-10-3-1-9(2-4-10)11-5-8(6-11)7-11/h1-4,8,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEMDMRHGJZJIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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